molecular formula C19H19FN2O2 B2527193 4-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955760-36-8

4-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2527193
CAS No.: 955760-36-8
M. Wt: 326.371
InChI Key: GLTYKXNYXMSIDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzoyl chloride and 2-propanoyl-1,2,3,4-tetrahydroisoquinoline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acylation reaction.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
  • 4-chloro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
  • 4-bromo-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Uniqueness

4-fluoro-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-fluoro-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O2/c1-2-18(23)22-10-9-13-5-8-17(11-15(13)12-22)21-19(24)14-3-6-16(20)7-4-14/h3-8,11H,2,9-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLTYKXNYXMSIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.